4-Dimethylsulfamoyl-benzoyl chloride

Vue d'ensemble

Description

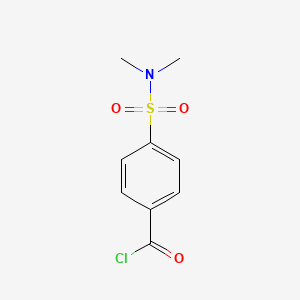

4-Dimethylsulfamoyl-benzoyl chloride is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dimethylsulfamoyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylsulfamoyl-benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Dimethylsulfamoyl-benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation with KMnO4 would produce a sulfonyl chloride.

Applications De Recherche Scientifique

Scientific Research Applications

1. Analytical Chemistry:

4-Dimethylsulfamoyl-benzoyl chloride is utilized as a derivatizing agent in high-performance liquid chromatography (HPLC). Its ability to react with various functional groups enhances the detection sensitivity of analytes in complex biological matrices. For instance, it has been employed in metabolomic studies to label neurochemicals, significantly improving their detection limits and quantification accuracy .

2. Pharmaceutical Development:

The compound's unique structure allows it to serve as an intermediate in the synthesis of pharmaceuticals. Its potential antibacterial properties suggest applications in developing new antimicrobial agents. The presence of the dimethylsulfamoyl group may impart specific biological activities that warrant further investigation in drug discovery processes.

3. Environmental Chemistry:

In environmental studies, this compound can be used to analyze pollutants and other organic compounds in water and soil samples. Its reactivity with various functional groups makes it suitable for developing methods to monitor environmental contaminants more effectively.

Data Tables

Case Study 1: Metabolomics Using HPLC-MS/MS

A study reported the use of benzoyl chloride derivatives, including this compound, for targeted metabolomics assays involving neurochemicals. The method demonstrated high sensitivity and selectivity, allowing researchers to analyze neurotransmitter dynamics effectively across various biological samples such as serum and cerebrospinal fluid .

Case Study 2: Synthesis of Antibacterial Agents

Research has indicated that derivatives of benzoyl chloride can exhibit antimicrobial activity. The application of this compound in synthesizing novel compounds has led to promising results in developing new antibacterial agents, showcasing its potential in pharmaceutical applications.

Mécanisme D'action

The mechanism of action of 4-Dimethylsulfamoyl-benzoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the benzoyl chloride moiety is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The dimethylsulfamoyl group enhances the compound’s reactivity by stabilizing the transition state during the reaction.

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, modifying their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.

Comparaison Avec Des Composés Similaires

Benzoyl Chloride: A simpler analogue without the dimethylsulfamoyl group.

4-Methylsulfonyl-benzoyl Chloride: A similar compound with a methylsulfonyl group instead of a dimethylsulfamoyl group.

4-Nitrobenzoyl Chloride: A compound with a nitro group on the benzene ring.

Uniqueness: 4-Dimethylsulfamoyl-benzoyl chloride is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and increases its electrophilicity, making it a valuable intermediate in organic synthesis.

Activité Biologique

4-Dimethylsulfamoyl-benzoyl chloride (CAS No. 29171-70-8) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a dimethylsulfamoyl moiety attached to a benzoyl chloride, which may impart unique biological properties. Understanding its biological activity is essential for evaluating its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_{10}ClN_0_3S. It appears as a colorless to pale yellow fuming liquid with a pungent odor, classified as a lachrymator and corrosive agent, capable of causing severe burns upon contact with tissues. The presence of the dimethylsulfamoyl group is significant, as it may contribute to the compound's reactivity and biological effects.

Cytotoxicity

The cytotoxic profile of related compounds has been assessed against cancer cell lines and primary mammalian cells. For example, derivatives similar to this compound have been evaluated for their viability effects on cancer cells, indicating that modifications in the chemical structure can lead to varying degrees of cytotoxicity . The implications for therapeutic use are significant, as compounds demonstrating selective toxicity towards cancer cells while sparing normal cells are highly desirable.

Structure-Activity Relationship (SAR)

A study involving various benzamide derivatives highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that the introduction of specific functional groups can significantly alter antibacterial efficacy and cytotoxicity profiles. This underscores the potential for this compound to be optimized for enhanced therapeutic effects through careful chemical modification .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C9H10ClNO3S | Dimethylsulfamoyl group; potential antibacterial properties | Under investigation |

| 4-Dimethylaminobenzoyl chloride | C9H10ClN | Dimethylamino group; used in dye manufacturing | Limited antibacterial activity |

| 4-Methanesulfonamidobenzoyl chloride | C8H8ClNO3S | Methanesulfonamide group; used in pharmaceuticals | Notable antibacterial activity |

| Benzoyl chloride | C7H5OCl | Common acyl chloride; versatile in syntheses | Non-specific biological activity |

This table illustrates how the unique structure of this compound may contribute to distinct biological activities compared to its analogs.

The precise mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in bacterial metabolism or cancer cell proliferation. The formation of hydrogen bonds and other interactions could lead to alterations in enzymatic activity or cellular signaling pathways.

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQVYIHTCRCCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406082 | |

| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29171-70-8 | |

| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-dimethylsulfamoyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.